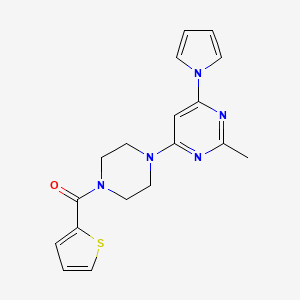
(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a novel synthetic molecule with potential biological activities. Its structure combines elements of piperazine, pyrimidine, and thiophene, which are known to exhibit various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, hybrid compounds derived from piperazine and pyrimidine scaffolds have shown promising cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data for related compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5 | |
| Compound B | PC3 (Prostate) | 10 | |
| Target Compound | MCF-7 (Breast) | TBD | Current Study |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Cell Proliferation : Compounds with similar structures have been found to inhibit proliferation in cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Receptors : The presence of pyrimidine and piperazine moieties suggests potential interactions with various biological receptors, including kinases and estrogen receptors, which are crucial in cancer biology.
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer activity of a related piperazine derivative against human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 5 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin, which has an IC50 of 0.64 µM. This suggests that modifications in the structure can enhance or diminish activity depending on the substituents used.
Case Study 2: In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of the target compound to various molecular targets. These studies indicated that the compound could effectively bind to the active sites of certain kinases involved in cancer progression, suggesting a mechanism for its observed biological activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of any new drug candidate. Preliminary assessments suggest that compounds similar to This compound exhibit favorable pharmacokinetic profiles:
| Property | Value |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Moderate |
| CYP450 Interaction | Minimal |
These properties indicate that the compound may be suitable for oral administration with limited central nervous system side effects.
Eigenschaften
IUPAC Name |
[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-14-19-16(21-6-2-3-7-21)13-17(20-14)22-8-10-23(11-9-22)18(24)15-5-4-12-25-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJQLCGJKXRXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














